N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350582
InChI: InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2
SMILES:
Molecular Formula: C11H11NO5S
Molecular Weight: 269.28 g/mol

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide

CAS No.:

Cat. No.: VC16350582

Molecular Formula: C11H11NO5S

Molecular Weight: 269.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide -

Specification

Molecular Formula C11H11NO5S
Molecular Weight 269.28 g/mol
IUPAC Name N-(2-hydroxyethyl)-2-oxochromene-6-sulfonamide
Standard InChI InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2
Standard InChI Key JVUMFPDRILFMJR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three key structural elements:

  • Chromene backbone: A benzopyran system with a ketone group at the 2-position, contributing to planar aromaticity and electronic delocalization.

  • Sulfonamide group: Positioned at the 6-position of the chromene ring, this moiety enhances hydrogen-bonding capacity and enzyme-targeting potential.

  • N-(2-Hydroxyethyl) side chain: A hydrophilic substituent improving aqueous solubility and pharmacokinetic compatibility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11NO5S\text{C}_{11}\text{H}_{11}\text{NO}_5\text{S}
Molecular Weight269.28 g/mol
CAS Registry Number164471-05-0
SolubilityModerate in polar solvents

Synthesis and Chemical Reactivity

Synthetic Pathways

Two primary routes dominate the synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide:

  • Sulfonylation of Chromene Derivatives

    • Reacting 6-sulfochlorochromene with 2-hydroxyethylamine in dimethylformamide (DMF) at 0–5°C yields the target compound via nucleophilic substitution. Purification involves recrystallization from ethanol/water mixtures.

  • Coumarin-Sulfonamide Conjugation

    • A 2024 study demonstrated coupling 7-hydroxycoumarin with N-(2-hydroxyethyl)sulfamoyl chloride using potassium carbonate and potassium iodide in DMF at 70°C for 8–12 hours (65–77% yield) .

Table 2: Comparative Synthesis Methods

MethodReagents/ConditionsYield
SulfonylationDMF, 0–5°C, 5 hours70–85%
Coumarin ConjugationDMF, K2_2CO3_3, KI, 70°C65–77%

Biological Activities and Mechanisms

Antioxidant Efficacy

Despite limited antimicrobial activity, the compound exhibited notable radical scavenging in DPPH assays (IC50_{50} = 18.7 µM) and ferric-reducing power (FRAP value = 320 µM Fe2+^{2+}/g), attributed to the chromene core’s redox-active ketone group .

Pharmacokinetic Profiling

Preliminary ADMET simulations predict:

  • Moderate intestinal absorption (Caco-2 permeability = 12 × 106^{-6} cm/s)

  • Blood-brain barrier penetration (logBB = 0.34)

  • Hepatic metabolism via CYP3A4 oxidation

Research Advancements and Challenges

Preclinical Studies

  • Tumor Xenograft Models: Daily oral administration (50 mg/kg) suppressed glioblastoma growth by 44% over 21 days, with no hepatotoxicity observed.

  • Synergistic Combinations: Co-administration with temozolomide enhanced apoptosis in glioma cells (combination index = 0.82).

Limitations

  • Poor bioavailability (<30% in rodent models) due to first-pass metabolism

  • Off-target inhibition of CA II (34% at 10 µM), risking renal side effects

Future Directions

  • Structural Optimization: Introducing fluorinated aryl groups to enhance CA IX/XII selectivity.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve oral bioavailability.

  • Metabolic Stability: Deuterium substitution at labile C-H bonds to retard oxidative degradation.

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